Carboplatin
概要
説明
The compound “Carboplatin” refers to this compound, a platinum-based chemotherapy drug used primarily in the treatment of various cancers, including ovarian, lung, head and neck, brain, and neuroblastoma . This compound was developed as a less toxic analogue of cisplatin, with reduced nephrotoxicity and vomiting .
作用機序
Target of Action
Carboplatin, also known as CBDCA, is an organoplatinum antineoplastic alkylating agent . It is primarily used in the treatment of advanced ovarian carcinoma , but it has also shown efficacy against other forms of cancer such as lung cancer, head and neck cancer, brain cancer, and neuroblastoma .
Mode of Action
This compound acts by forming covalent bonds with the DNA in cancer cells, causing the DNA to cross-link, which inhibits DNA replication and transcription, leading to cell death . The compound’s interaction with its targets results in changes at the molecular level, disrupting the normal function of the cancer cells .
Biochemical Pathways
This compound affects several biochemical pathways. It is an alkylating agent, meaning it can add an alkyl group to the guanine base of DNA, which can disrupt the DNA’s structure and prevent it from being correctly replicated . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is absorbed and distributed throughout the body . The compound’s bioavailability is complete, and its elimination half-life is between 1.1-2 hours . This compound is primarily excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of cell death in cancer cells. By interfering with DNA replication and transcription, this compound can cause cancer cells to die, thereby inhibiting the growth of the tumor . Additionally, this compound has been shown to have anti-inflammatory effects, which can contribute to its overall therapeutic effect .
Action Environment
Various environmental factors can influence the action, efficacy, and stability of this compound. For example, the patient’s renal function and the duration and conditions of hemodialysis can affect the actual area under the concentration–time curve (AUC) of this compound, which is correlated with hematologic toxicities . Therefore, these factors should be carefully monitored during treatment with this compound .
生化学分析
Biochemical Properties
Carboplatin interacts with various biomolecules, primarily DNA, to exert its cytotoxic effects . It forms covalent bonds with the DNA molecule, causing DNA damage and disrupting the normal cell cycle .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by causing DNA damage, which leads to cell cycle arrest and apoptosis . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with DNA. It forms intrastrand and interstrand crosslinks in the DNA, which inhibits DNA replication and transcription . This leads to cell cycle arrest and triggers programmed cell death or apoptosis .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. It has been observed that the drug’s cytotoxic effects can increase with prolonged exposure . Cells can also develop resistance to this compound, reducing its effectiveness over time .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Higher doses of the drug are generally more effective in inducing tumor regression, but they can also lead to increased toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is primarily metabolized in the liver and excreted in the urine . The drug can also interact with enzymes and cofactors involved in DNA repair, potentially influencing its cytotoxic effects .
Transport and Distribution
This compound is transported and distributed within cells and tissues through passive diffusion . It can also bind to plasma proteins, which can influence its distribution and accumulation in the body .
Subcellular Localization
This compound primarily localizes to the cell nucleus where it interacts with DNA . Its activity and function can be influenced by various factors, including its ability to cross the nuclear membrane and the presence of DNA repair mechanisms .
準備方法
Synthetic Routes and Reaction Conditions
Carboplatin is synthesized through the reaction of platinum(II) with 1,1-cyclobutanedicarboxylate. The process involves the following steps :
Formation of Platinum(II) Complex: Platinum(II) chloride reacts with ammonia to form cis-diamminedichloroplatinum(II).
Ligand Exchange: The chloride ligands in cis-diamminedichloroplatinum(II) are replaced by 1,1-cyclobutanedicarboxylate under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Carboplatin undergoes various chemical reactions, including:
Substitution Reactions: The 1,1-cyclobutanedicarboxylate ligand can be replaced by other ligands under specific conditions.
Hydrolysis: In aqueous solutions, this compound can undergo hydrolysis, leading to the formation of reactive platinum species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as chloride ions or other ligands that can displace the 1,1-cyclobutanedicarboxylate ligand.
Hydrolysis: This reaction typically occurs in aqueous solutions at physiological pH.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are reactive platinum species that can interact with biological molecules.
科学的研究の応用
Carboplatin has a wide range of scientific research applications:
類似化合物との比較
Carboplatin is often compared with other platinum-based chemotherapy drugs, such as:
Cisplatin: This compound is less nephrotoxic and causes fewer side effects compared to cisplatin.
Oxaliplatin: Used primarily for colorectal cancer, oxaliplatin has a different spectrum of activity and side effect profile.
Nedaplatin: Another cisplatin analogue with reduced nephrotoxicity and different clinical applications.
This compound’s uniqueness lies in its balance between efficacy and reduced toxicity, making it a preferred choice for many chemotherapy regimens .
特性
IUPAC Name |
azane;cyclobutane-1,1-dicarboxylate;platinum(2+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLESAACUTLOWQZ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4Pt | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Record name | Carboplatin | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Carboplatin | |
Description | Chemical information link to Wikipedia. | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Carboplatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sol in water, Water > 15 (mg/mL), pH 4 Acetate Buffer 5 - 10 (mg/mL), pH 9 Carbonate Buffer 5 - 10 (mg/mL), 10% Ethanol/H2O 5 - 10 (mg/mL), 95% Ethanol/H < 1 (mg/mL), 0.1NHC1 5 -10 (mg/mL), 0.1NNaOH 5 -10 (mg/mL), Methanol < 1 (mg/mL), Chloroform < 5 (mg/mL), Dimethylsulfoxide 5 (mg/mL), Acetic Acid < 1 (mg/mL), Trifluoroacetic Acid < 1 (mg/mL) | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298 | |
Record name | CARBOPLATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 298 | |
Record name | CARBOPLATIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/241240%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
Color/Form |
White crystals | |
CAS No. |
41575-94-4 | |
Record name | Carboplatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41575-94-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diammine[cyclobutane-1,1-dicarboxylato(2-)-O,O']platinum | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.388 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBOPLATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BG3F62OND5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | CARBOPLATIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6957 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Carboplatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015093 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does CBDCA exert its antitumor activity?
A1: Similar to cisplatin, CBDCA acts as a DNA-damaging agent. [] Upon entering the cell, CBDCA undergoes hydrolysis, losing its cyclobutanedicarboxylate ligand. This allows the platinum atom to bind to DNA, forming primarily intrastrand crosslinks, with some interstrand crosslinks also occurring. [] These DNA adducts disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).
Q2: What makes CBDCA different from cisplatin in terms of its interaction with DNA?
A2: While both CBDCA and cisplatin form DNA adducts, CBDCA forms these adducts at a slower rate due to its more stable dicarboxylate ligand. [] This slower rate of adduct formation contributes to CBDCA's milder toxicity profile compared to cisplatin. []
Q3: What is the molecular formula and weight of CBDCA?
A3: The molecular formula of CBDCA is C6H12N2O4Pt, and its molecular weight is 371.25 g/mol.
Q4: Is there information on CBDCA's stability under various conditions?
A4: While the provided research doesn't explicitly delve into the material compatibility of CBDCA, it does highlight its stability in various formulations. Liposomal encapsulation of CBDCA has been investigated as a strategy to enhance its delivery and potentially improve its therapeutic index. [, ]
Q5: Does CBDCA have any catalytic properties?
A5: CBDCA is not typically recognized for catalytic properties. Its primary mode of action revolves around its interaction with DNA, disrupting cellular processes rather than catalyzing chemical reactions.
Q6: How do structural modifications of CBDCA affect its activity?
A7: Research suggests that the leaving group of platinum complexes plays a crucial role in their antitumor activity. [] CBDCA's cyclobutanedicarboxylate leaving group contributes to its different pharmacological profile compared to cisplatin. [] Further modifications to this group could potentially lead to analogues with altered potency, toxicity, or even resistance profiles.
Q7: What are some strategies to improve the delivery and stability of CBDCA?
A8: Liposomal formulations of CBDCA have shown promise in preclinical studies, demonstrating improved drug delivery to tumor sites and reduced systemic toxicity compared to free CBDCA. [, ] This approach highlights the potential for formulation strategies to enhance the therapeutic efficacy of CBDCA.
Q8: Does the research discuss SHE regulations related to CBDCA?
A8: The provided research focuses on the pharmacological and clinical aspects of CBDCA, without delving into specific SHE regulations.
Q9: How is CBDCA administered, and what is its elimination pathway?
A10: CBDCA is typically administered intravenously. [] Unlike cisplatin, which is primarily eliminated by the kidneys, CBDCA exhibits both renal and non-renal elimination. [, ] This difference in elimination contributes to CBDCA's milder renal toxicity profile. [, ]
Q10: Does the timing of hemodialysis influence CBDCA levels in patients with renal impairment?
A12: Studies indicate that the timing of hemodialysis significantly impacts CBDCA levels in patients with renal impairment. [, ] Initiating hemodialysis shortly after CBDCA administration leads to more effective drug clearance, potentially minimizing side effects. [, ] Therapeutic drug monitoring (TDM) can guide optimal hemodialysis scheduling. []
Q11: What types of cancer cells are sensitive to CBDCA in vitro?
A13: In vitro studies have demonstrated the sensitivity of various cancer cell lines to CBDCA, including ovarian, lung, breast, and laryngeal cancer cells. [, , , , ] This suggests that CBDCA exerts its antitumor activity across a range of cancer types.
Q12: Has CBDCA shown efficacy in animal models of cancer?
A14: Preclinical studies using murine models have demonstrated the antitumor efficacy of CBDCA against various cancers, including bladder cancer and fibrosarcoma. [, , , ] These studies highlight the potential for combination therapies involving CBDCA with other agents or modalities like hyperthermia. [, ]
Q13: What has clinical research revealed about the efficacy of CBDCA in cancer treatment?
A15: Clinical trials have established the efficacy of CBDCA-based chemotherapy regimens for a wide range of cancers, including ovarian, lung, breast, and testicular cancer. [, , , , , , ] CBDCA-containing regimens have shown comparable efficacy to cisplatin-based regimens in some cancer types, with a potentially more favorable toxicity profile. [, , , ]
Q14: Has CBDCA been explored in combination with other agents in clinical trials?
A18: Numerous clinical trials have investigated CBDCA in combination with other chemotherapeutic agents, such as paclitaxel, pemetrexed, and 5-fluorouracil, for various cancer types. [, , , , ] These combination regimens aim to enhance antitumor efficacy and potentially overcome resistance mechanisms.
Q15: What are the known mechanisms of resistance to CBDCA?
A19: Resistance to CBDCA, often cross-resistant to cisplatin, can arise from mechanisms such as reduced drug accumulation, increased DNA repair, and dysregulation of apoptotic pathways. [, ] Understanding these resistance mechanisms is crucial for developing strategies to overcome treatment failure.
Q16: Is there evidence linking prior platinum exposure to an increased risk of hypersensitivity reactions?
A20: Clinical observations suggest that patients who have received multiple courses of platinum-based chemotherapy, including CBDCA, might be at an increased risk of developing hypersensitivity reactions upon subsequent exposures. [, ] This highlights the importance of careful patient monitoring and management of hypersensitivity reactions.
Q17: What are the main dose-limiting toxicities of CBDCA?
A21: Myelosuppression, primarily thrombocytopenia, is the dose-limiting toxicity of CBDCA. [, ] Careful monitoring of blood counts is essential during CBDCA therapy.
Q18: How does the toxicity profile of CBDCA compare to cisplatin?
A22: CBDCA generally exhibits a more favorable toxicity profile compared to cisplatin. [, ] While both drugs can cause myelosuppression, CBDCA is associated with less nephrotoxicity, neurotoxicity, and emetogenicity. [, ]
Q19: What strategies are being explored to improve the delivery of CBDCA to tumors?
A23: Researchers are exploring various strategies for targeted delivery of CBDCA. Encapsulating CBDCA in liposomes has shown promise in preclinical studies, enhancing drug delivery to tumor sites and potentially improving its therapeutic index. [, ]
Q20: Are there biomarkers to predict CBDCA response or toxicity?
A24: Research on biomarkers to predict CBDCA response and toxicity is ongoing. Some studies suggest that measuring platinum-DNA adduct levels in peripheral blood cells could potentially serve as a pharmacodynamic marker for CBDCA exposure. []
Q21: Can basophil activation be used to predict CBDCA hypersensitivity?
A25: Emerging research suggests that monitoring CD203c expression on basophils could potentially serve as a biomarker for predicting severe CBDCA-related hypersensitivity reactions. [] This finding highlights the potential for using in vitro tests to identify patients at risk.
Q22: What analytical techniques are used to measure CBDCA and its metabolites?
A26: Various analytical techniques have been employed to measure CBDCA and its metabolites, including flameless atomic absorption spectrophotometry, high-performance liquid chromatography (HPLC), and inductively coupled plasma mass spectrometry (ICP-MS). [, , ] These techniques enable researchers and clinicians to monitor drug levels and assess pharmacokinetic parameters.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。